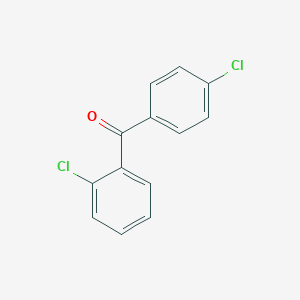

2,4'-Dichlorobenzophenone

Beschreibung

2,4'-Dichlorobenzophenone (2,4'-D, CAS 85-29-0) is an aromatic ketone with two chlorine substituents at the 2- and 4'-positions of its two benzene rings. It has a molecular formula of C₁₃H₈Cl₂O and a molecular weight of 251.11 g/mol. This compound is utilized in analytical chemistry as an internal standard for organochlorine pesticide (OCP) quantification and serves as a monomer in polymerization studies for functional materials . Its physicochemical properties, environmental behavior, and applications differ significantly from its structural isomers and other chlorinated benzophenone analogs.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMYPHLWXBXNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058920 | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-29-0 | |

| Record name | 2,4′-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-chlorophenyl)(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DICHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N0V78I65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Catalyst Systems and Reaction Optimization

Aluminum chloride (AlCl₃) is the traditional catalyst, as demonstrated in the synthesis of 4,4'-difluorobenzophenone. In a typical procedure, chlorobenzene (200 g) is mixed with AlCl₃ (65 g) at 0–5°C, followed by slow addition of 2-chlorobenzoyl chloride. The exothermic reaction requires careful temperature control to minimize polyacylation byproducts. Post-reaction hydrolysis with water yields the crude product, which is purified via recrystallization from methanol, achieving yields of 90–91% for fluorinated analogs.

Alternative catalysts like sodium copper chlorophyllin (SCC) have shown promise for improving regioselectivity. A 2016 study reported using SCC (1 mol%) with tert-butyl hydroperoxide (TBHP) in acetone/water (1:0.5 mL) at 80°C for 10 hours, achieving 98% conversion in 4,4'-dichlorobenzophenone synthesis. Adapting this to the 2,4'-isomer would require substituting 4-chlorobenzoyl chloride with 2-chlorobenzoyl chloride while maintaining the oxidative conditions.

Table 1: Comparative Analysis of Friedel-Crafts Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (2,4' vs. 4,4') |

|---|---|---|---|---|

| AlCl₃ | Neat | 0–5 | 90–91 | Low (requires directing groups) |

| SCC + TBHP | Acetone/H₂O | 80 | 98 | Moderate (oxidative control) |

Oxidation of Diarylmethanes: A Two-Step Approach

Diarylmethanes serve as precursors for benzophenones through oxidative cleavage. For this compound, this method involves:

-

Coupling 2-chlorotoluene with chlorobenzene to form 2,4'-dichlorodiphenylmethane.

-

Oxidizing the methylene bridge to a ketone.

Coupling Reaction and Catalyst Design

The coupling step employs acid catalysis, as seen in the synthesis of difluorodiphenylmethanes using fluorobenzenesulfonic acid (FBSA). Adapting this to chlorinated systems, 2-chlorotoluene and chlorobenzene react with formaldehyde in the presence of FBSA at 0–30°C. The resulting 2,4'-dichlorodiphenylmethane is isolated via vacuum distillation, though isomer separation remains challenging.

Oxidation to Benzophenone

Nitric acid (65%) is the oxidant of choice, converting diarylmethanes to ketones at reflux. In a reported procedure, 2,4'-difluorodiphenylmethane oxidized with HNO₃ at 90°C for 6 hours yielded 92% 4,4'-difluorobenzophenone after recrystallization. For the chloro analog, similar conditions would apply, though chlorine’s electron-withdrawing effects may necessitate higher temperatures (110–120°C).

Nucleophilic Aromatic Substitution: Halogen Exchange Strategies

Nucleophilic substitution offers a route to introduce chlorine at specific positions. For example, 4-nitro-2-chlorobenzophenone can undergo nitro-to-chloro exchange using PCl₅ or Cl₂ gas under phase-transfer conditions.

Reaction Mechanism and Limitations

Tetramethylammonium chloride (TMAC) acts as a phase-transfer catalyst, facilitating chloride ion transfer into the organic phase. A patent describing 4,4'-difluorobenzophenone synthesis achieved 70% yield using TMAC in dimethylacetamide at 150°C. However, competing side reactions (e.g., hydrolysis of nitrile groups) limit applicability to chlorinated systems.

Challenges in Regioselective Synthesis

Directing Group Strategies

Achieving 2,4'-selectivity in Friedel-Crafts reactions requires meta-directing groups. Sulfonic acid groups (-SO₃H) on the acylating agent direct electrophilic attack to the 2-position of chlorobenzene. Post-reaction desulfonation via hydrolysis yields the desired ketone.

Isomer Separation Techniques

Recrystallization from acetic acid/water (9:1) effectively separates 2,4'- and 4,4'-isomers, as demonstrated in fluorinated systems. HPLC using C18 columns with acetonitrile/water mobile phases provides analytical-scale separation, though industrial applications favor distillation.

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

| Method | Cost (USD/kg) | Environmental Impact | Scalability |

|---|---|---|---|

| Friedel-Crafts | 12–15 | High (HCl waste) | Excellent |

| Oxidation | 18–22 | Moderate (NOₓ emissions) | Good |

| Nucleophilic Substitution | 25–30 | Low | Limited |

Analyse Chemischer Reaktionen

Types of Reactions: 2,4’-Dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert it to the corresponding alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Dichlorobenzoic acids.

Reduction: Dichlorobenzyl alcohols or hydrocarbons.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H8Cl2O

- Molecular Weight : 251.11 g/mol

- Purity : ≥99.0% (commonly available in analytical standards) .

Polymer Research

This compound is primarily used in high-performance polymer research due to its photostability and ability to act as a UV absorber. It is often incorporated into polymer formulations to enhance their resistance to UV degradation, thereby extending the lifespan of materials used in outdoor applications.

Table 1: Properties of DCBP in Polymer Applications

| Property | Value |

|---|---|

| UV Absorption Range | 250-350 nm |

| Glass Transition Temp | Variable (depends on polymer) |

Pesticide Formulation

DCBP is a significant intermediate in the synthesis of dicofol, a widely used acaricide (miticide) in agriculture. The compound contributes to the efficacy of dicofol by enhancing its stability and degradation profile in various environmental conditions.

Case Study: Dicofol Usage

- Application : Used on crops such as cotton and vegetables.

- Environmental Fate : DCBP degrades under UV light, transforming into other compounds that can affect aquatic ecosystems .

Degradation Studies

Research indicates that DCBP is a persistent compound in the environment, particularly when derived from dicofol degradation. Studies have shown that it can accumulate in soil and water systems, raising concerns about its ecological impact.

Table 2: Degradation Products of Dicofol

| Compound | Half-life (Days) | Environmental Impact |

|---|---|---|

| DCBP | 7.6 | Moderate toxicity to aquatic life |

| 3-Hydroxy-2,4-dichlorobenzophenone | Variable | Potentially harmful |

Aquatic Toxicology

DCBP and its derivatives exhibit varying degrees of toxicity towards aquatic organisms. For instance, studies have reported LC50 values ranging from 53 µg/L to over 4400 µg/L for different fish species .

Analytical Standards

DCBP serves as an analytical standard for various chemical analyses, including gas chromatography and mass spectrometry. Its purity and stability make it an essential reference material for laboratories.

Table 3: Analytical Properties

| Methodology | Application |

|---|---|

| Gas Chromatography | Quantification of residues |

| Mass Spectrometry | Identification of metabolites |

Wirkmechanismus

The mechanism of action of 2,4’-Dichlorobenzophenone depends on its specific application. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been used to synthesize inhibitors of fatty acid amide hydrolase, which plays a role in the regulation of endocannabinoid signaling . The molecular targets and pathways involved vary depending on the specific derivative or application.

Vergleich Mit ähnlichen Verbindungen

Glass-Forming Ability (GFA)

The GFA of dichlorobenzophenone isomers varies drastically due to differences in molecular symmetry and packing efficiency:

Key Findings :

- 2,4'-D and 2,2'-D exhibit superior GFA compared to 4,4'-D, which crystallizes even at cooling rates of 120 K min⁻¹. This is attributed to asymmetric substitution in 2,4'-D and 2,2'-D, which disrupts molecular alignment and inhibits crystallization .

- Slower cooling rates (e.g., 80 K min⁻¹) are required to distinguish the GFA of 2,4'-D and 2,2'-D, suggesting subtle differences in their thermodynamic stability .

Optical Properties in Polymerization

The position of chlorine substituents critically influences the optical behavior of polymers derived from dichlorobenzophenone isomers:

Mechanistic Insights :

- 2,4'-D : Restricted rotation of phenyl groups in the polymer chain enhances intramolecular through-space conjugation and charge transfer, leading to blue fluorescence in solutions .

- 4,4'-D : Symmetric substitution promotes AIE in the solid state due to restricted molecular motion and enhanced intermolecular interactions .

Environmental Behavior and Degradation

Degradation Pathways

2,4'-D arises as a degradation product of pesticides like dicofol and DDT, but its environmental persistence and transformation differ from its isomers:

Biologische Aktivität

2,4'-Dichlorobenzophenone (DCBP), with the chemical formula and a molecular weight of 251.108 g/mol, is a compound that has garnered attention in various fields, particularly in toxicology and environmental science. This article delves into its biological activity, including its toxicological effects, degradation pathways, and implications for human health and the environment.

- IUPAC Name : this compound

- CAS Number : 85-29-0

- Molecular Structure : The compound features two chlorinated phenyl groups connected by a carbonyl group.

Acute Toxicity

DCBP exhibits varying levels of acute toxicity depending on the route of exposure. In laboratory studies:

- Oral LD50 in Rats : Approximately 800 mg/kg for males and 680 mg/kg for females .

- Dermal Exposure : Limited data suggest lower toxicity via dermal routes compared to oral ingestion.

Chronic Toxicity

Long-term exposure studies in rats have shown that DCBP can lead to significant biological effects:

- Growth Inhibition : Chronic feeding studies indicated growth depression at dietary levels of 500 ppm and above, particularly in female rats .

- Histopathological Changes : Liver lesions were observed in survivors at high doses (1250 ppm), indicating potential hepatotoxicity .

The biological activity of DCBP is influenced by its ability to interact with cellular components. Research suggests that DCBP can induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA and proteins. This oxidative stress is linked to various pathological conditions, including carcinogenesis .

Environmental Impact and Degradation

DCBP is known to degrade under specific environmental conditions. Photodegradation studies reveal that:

- Half-life : DCBP exhibits a half-life ranging from several days to weeks depending on environmental factors such as pH and presence of sensitizers .

- Degradation Products : Major degradation products include dichlorobenzophenone derivatives, which may have their own biological activities and toxicological profiles .

Case Study 1: Ecotoxicology

A study examining the ecotoxicological effects of DCBP on aquatic organisms revealed significant toxicity at concentrations as low as 10 µg/L. The study highlighted the compound's potential to bioaccumulate in aquatic food webs, posing risks to higher trophic levels .

Case Study 2: Human Health Risk Assessment

A risk assessment conducted by the U.S. Environmental Protection Agency (EPA) evaluated the potential health risks associated with DCBP exposure from contaminated water sources. The assessment concluded that long-term exposure could lead to adverse health effects, including endocrine disruption and potential carcinogenicity .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.108 g/mol |

| Oral LD50 (Rats) | Male: 800 mg/kg; Female: 680 mg/kg |

| Chronic Exposure Effects | Growth inhibition, liver lesions |

| Environmental Half-life | Varies (days to weeks) |

| Major Degradation Products | Dichlorobenzophenone derivatives |

Q & A

Q. What are the primary synthetic routes for 2,4'-dichlorobenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via Friedel-Crafts acylation using chlorobenzene derivatives and acyl chlorides. Key variables include catalyst type (e.g., AlCl₃), solvent polarity, and temperature. For example, chromium trioxide-mediated oxidation of intermediates under controlled conditions (35–55°C) can optimize yield . Side reactions, such as over-chlorination, are minimized by stepwise addition of reagents. Characterization via melting point analysis (e.g., 338.4 K) and IR spectroscopy ensures purity, though discrepancies in CAS registry numbers (e.g., 85-29-0 vs. 90-98-2) require cross-validation with structural data .

Q. How is this compound analyzed in environmental samples, and what are common interferences?

- Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (MS) is standard, using non-polar columns (e.g., ODS Tough 4.6 mm) for separation. Calibration with certified reference materials (e.g., MET-11948A-100MG) ensures accuracy . Challenges include co-elution with structurally similar metabolites like 4,4′-dichlorobenzophenone. Thin-layer chromatography (TLC) with silica gel plates can pre-screen samples, though limitations exist (e.g., 27% radioisotope retention at origin in pH 7.2 solutions) .

Q. What environmental pathways lead to the formation of this compound?

- Methodological Answer : It is a documented metabolite of DDT degradation by ectomycorrhizal fungi (e.g., Xerocomus chrysenteron) and abiotic processes. Hydrolytic degradation of dicofol (a miticide) in aqueous buffers (pH 5.8–9.0) produces this compound as a primary byproduct, with half-lives ranging from 47 days (pH 5.8) to minutes (pH 9) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) is critical for resolving positional isomerism (e.g., distinguishing 2,4' vs. 4,4' substitution). For example, SHELXTL refinement of dihedral angles between aromatic rings confirms spatial orientation, while hydrogen bonding patterns differentiate polymorphs. Discrepancies in phase transition enthalpies (e.g., 338.4 K vs. literature values) highlight the need for rigorous validation against computed DFT models .

Q. What experimental design strategies optimize Fenton-based degradation of chlorinated benzophenones like this compound?

- Methodological Answer : Multivariable factorial designs (e.g., Box-Behnken) assess interactions between Fe²⁺ concentration, H₂O₂ dosage, and temperature. For 2,4-dichlorophenol (a structural analog), optimal conditions include 25°C, 0.1 mM Fe²⁺, and 10 mM H₂O₂, achieving >90% degradation in 20 min. Real-time monitoring via HPLC tracks intermediate formation (e.g., chlorobenzoic acids), with scavenger studies (e.g., tert-butanol) confirming hydroxyl radical dominance .

Q. How do computational methods (e.g., DFT, QSAR) predict the ecotoxicological risks of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electron affinity and LUMO-HOMO gaps to predict reactivity with biomolecules. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (e.g., 3.85) with bioaccumulation potential in aquatic organisms. Validation against in vitro assays (e.g., Daphnia magna toxicity) refines these models, though metabolite synergism (e.g., with chlorohenzoic acid) complicates risk assessment .

Q. What role does this compound play in pesticide degradation networks, and how can metabolic pathways be traced isotopically?

- Methodological Answer : Stable isotope probing (SIP) with ¹⁴C-labeled dicofol tracks its transformation into this compound in soil microcosms. Two-dimensional TLC and autoradiography map metabolite distribution, while LC-MS/MS identifies transient intermediates. Pathway elucidation reveals oxidative cleavage of trichloroethane moieties as a rate-limiting step .

Data Contradiction Analysis

- CAS Registry Ambiguities :

Discrepancies between reported melting points (e.g., 338.4 K for CAS 85-29-0) and isomer-specific data (e.g., 4,4′-dichlorobenzophenone, CAS 90-98-2) necessitate cross-referencing with crystallographic databases (e.g., CCDC) and NIST Chemistry WebBook . - Analytical Interference :

Co-elution of 2,4'- and 4,4′-isomers in GC-MS requires advanced separation techniques (e.g., chiral columns) or derivatization with pentafluorobenzyl bromide to enhance detectability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.